Cas no 854866-84-5 (4-methoxy-3,3-dimethylbutanenitrile)

4-methoxy-3,3-dimethylbutanenitrile 化学的及び物理的性質
名前と識別子
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- Butanenitrile, 4-methoxy-3,3-dimethyl-
- 4-methoxy-3,3-dimethylbutanenitrile
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- MDL: MFCD27930058
- インチ: 1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3
- InChIKey: MNADLBBBJAUHQX-UHFFFAOYSA-N
- ほほえんだ: C(#N)CC(C)(C)COC
4-methoxy-3,3-dimethylbutanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244931-0.25g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 0.25g |
$222.0 | 2024-06-19 | |
Enamine | EN300-244931-1.0g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 1.0g |
$541.0 | 2024-06-19 | |
1PlusChem | 1P01AV8P-10g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 10g |
$2943.00 | 2024-04-21 | |
A2B Chem LLC | AV85865-100mg |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 100mg |
$200.00 | 2024-04-19 | |
1PlusChem | 1P01AV8P-2.5g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 2.5g |
$1217.00 | 2025-03-19 | |
A2B Chem LLC | AV85865-500mg |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 500mg |
$480.00 | 2024-04-19 | |
A2B Chem LLC | AV85865-50mg |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 50mg |
$146.00 | 2024-04-19 | |
Enamine | EN300-244931-2.5g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 2.5g |
$1063.0 | 2024-06-19 | |
Enamine | EN300-244931-0.05g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 0.05g |
$105.0 | 2024-06-19 | |
Enamine | EN300-244931-5g |
4-methoxy-3,3-dimethylbutanenitrile |
854866-84-5 | 95% | 5g |
$1572.0 | 2023-09-15 |
4-methoxy-3,3-dimethylbutanenitrile 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
4-methoxy-3,3-dimethylbutanenitrileに関する追加情報
4-Methoxy-3,3-Dimethylbutanenitrile (CAS No. 854866-84-5): An Overview of Its Properties, Applications, and Recent Research
4-Methoxy-3,3-dimethylbutanenitrile (CAS No. 854866-84-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its distinctive molecular structure, which includes a nitrile group and a methoxy substituent on a branched alkyl chain. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 4-methoxy-3,3-dimethylbutanenitrile.
Chemical Structure and Properties
The molecular formula of 4-methoxy-3,3-dimethylbutanenitrile is C7H13NO. The compound features a nitrile group (-CN) attached to a branched alkyl chain with a methoxy group (-OCH3) at the fourth carbon position. The presence of the methoxy group imparts significant electronic effects, influencing the compound's reactivity and stability. The nitrile group is known for its high polarity and ability to participate in various chemical reactions, making 4-methoxy-3,3-dimethylbutanenitrile a versatile building block in organic synthesis.
The physical properties of 4-methoxy-3,3-dimethylbutanenitrile include a boiling point of approximately 150°C at atmospheric pressure and a density of around 0.9 g/cm³. It is generally soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical processes and reactions.
Synthesis Methods
The synthesis of 4-methoxy-3,3-dimethylbutanenitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methoxy-3,3-dimethylbutyl bromide with sodium cyanide (NaCN) in an appropriate solvent such as dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction proceeds efficiently under mild conditions and yields high purity products.
An alternative approach involves the condensation of 2-methoxypropanal with acetonitrile followed by aldol condensation and subsequent reduction steps. This multi-step process allows for the precise control of the stereochemistry of the final product, which can be crucial for certain applications.
Applications in Pharmaceuticals and Agrochemicals
4-Methoxy-3,3-dimethylbutanenitrile has shown promise in the development of new pharmaceuticals due to its ability to serve as a precursor for bioactive molecules. Recent studies have explored its potential as an intermediate in the synthesis of drugs targeting neurological disorders and cancer. For instance, researchers at the University of California have reported that derivatives of 4-methoxy-3,3-dimethylbutanenitrile exhibit potent anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis.
In the field of agrochemicals, 4-methoxy-3,3-dimethylbutanenitrile has been investigated as a potential herbicide or pesticide intermediate. Its structural features make it suitable for designing compounds with enhanced selectivity and reduced environmental impact. A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibit excellent herbicidal activity against broadleaf weeds while showing minimal toxicity to non-target organisms.
Molecular Biology and Biochemistry Applications
Beyond its use in pharmaceuticals and agrochemicals, 4-methoxy-3,3-dimethylbutanenitrile has also found applications in molecular biology and biochemistry research. Its unique chemical structure makes it an ideal candidate for labeling proteins or nucleic acids for imaging or functional studies. Researchers at Harvard University have utilized derivatives of this compound to develop novel fluorescent probes that can selectively bind to specific DNA sequences or protein targets.
The ability to modify the methoxy group or the nitrile functionality provides researchers with a versatile tool for probing biological systems at the molecular level. This has led to significant advancements in understanding cellular processes such as gene expression regulation and protein-protein interactions.
Recent Research Developments
The ongoing research on 4-methoxy-3,3-dimethylbutanenitrile continues to uncover new applications and improve our understanding of its properties. A recent study published in Angewandte Chemie International Edition reported the development of a novel catalytic system that significantly enhances the efficiency of synthesizing this compound from readily available starting materials. This breakthrough has the potential to reduce production costs and make it more accessible for large-scale applications.
In another study conducted by scientists at Stanford University, researchers explored the use of machine learning algorithms to predict the reactivity and selectivity of reactions involving 4-methoxy-3,3-dimethylbutanenitrile. The results showed that machine learning models can accurately predict reaction outcomes based on molecular descriptors, providing valuable insights for optimizing synthetic routes.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 4-methoxy-3,3-dimethylbutanenitrile is not classified as hazardous under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact or inhalation. Additionally, it should be stored in well-ventilated areas away from incompatible substances.
In conclusion, 4-methoxy-3,3-dimethylbutanenitrile (CAS No. 854866-84-5) is a versatile organic compound with a wide range of applications in pharmaceuticals, agrochemicals, materials science, and molecular biology research. Its unique chemical structure provides researchers with valuable tools for developing new drugs, herbicides, fluorescent probes, and more. Ongoing research continues to expand our understanding of this compound's properties and potential uses.
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